3-Methoxy-2-aza-spiro[4.5]dec-2-ene
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Overview
Description
3-Methoxy-2-aza-spiro[4.5]dec-2-ene is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. The presence of a methoxy group and an aza group in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-aza-spiro[4.5]dec-2-ene can be achieved through several methods. One common approach involves the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the starting material . The reaction sequence includes hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation. This method is advantageous due to its mild conditions, simple operation, and good to excellent yields in each step.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and oxidation, followed by purification techniques like distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-aza-spiro[4.5]dec-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy and aza groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Methoxy-2-aza-spiro[4.5]dec-2-ene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex spiro compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-aza-spiro[4.5]dec-2-ene involves its interaction with specific molecular targets and pathways. The methoxy and aza groups play a crucial role in its reactivity and binding affinity to various biomolecules. These interactions can lead to changes in the molecular structure and function of the target, resulting in the desired chemical or biological effect.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Methoxy-2-aza-spiro[4.5]dec-2-ene is unique due to its specific spiro structure and the presence of both methoxy and aza groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-methoxy-2-azaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C10H17NO/c1-12-9-7-10(8-11-9)5-3-2-4-6-10/h2-8H2,1H3 |
InChI Key |
HNORZUZQEVROCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NCC2(C1)CCCCC2 |
Origin of Product |
United States |
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